molecular formula C23H27ClN2O3S B10824827 Ogt-IN-2

Ogt-IN-2

Cat. No.: B10824827
M. Wt: 447.0 g/mol
InChI Key: HLPZEZRNGAXCJH-UHFFFAOYSA-N
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Description

Ogt-IN-2 is a potent inhibitor of the enzyme O-linked N-acetylglucosamine transferase (OGT). OGT is responsible for the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues in proteins, a process known as O-GlcNAcylation. This post-translational modification plays a crucial role in various cellular processes, including signal transduction, transcription, and stress response. This compound has been shown to inhibit OGT with IC50 values of 30 μM for short OGT and 53 μM for nucleocytoplasmic OGT .

Preparation Methods

The synthesis of Ogt-IN-2 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Ogt-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.

    Substitution: Substitution reactions can introduce different substituents, which may enhance or reduce the compound’s activity against OGT.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ogt-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Ogt-IN-2 exerts its effects by inhibiting the enzyme OGT, thereby reducing the levels of O-GlcNAcylation in cells. The compound binds to the active site of OGT, preventing the transfer of O-GlcNAc to target proteins. This inhibition disrupts various cellular processes regulated by O-GlcNAcylation, leading to altered cell signaling, transcription, and stress response pathways. The molecular targets and pathways involved include key proteins and enzymes that are modified by O-GlcNAcylation, such as transcription factors, kinases, and metabolic enzymes .

Comparison with Similar Compounds

Ogt-IN-2 is unique among OGT inhibitors due to its specific inhibitory activity and potency. Similar compounds include:

This compound stands out due to its well-characterized inhibitory activity and its use as a tool compound in various research applications.

Properties

IUPAC Name

3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPZEZRNGAXCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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